(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide, also known by its alias BMS-566394, is a synthetic compound studied for its potential role in scientific research, particularly related to its inhibition of TACE (TNF-alpha converting enzyme) [].
TACE is a metalloprotease enzyme involved in the cleavage of various pro-inflammatory cytokines, including TNF-alpha (tumor necrosis factor alpha) []. TNF-alpha is a signaling molecule associated with inflammation and autoimmune disorders []. By inhibiting TACE activity, BMS-566394 may potentially regulate the production of TNF-alpha, offering a therapeutic avenue for inflammatory diseases.
2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)- is a complex organic compound featuring a pyran ring structure. This compound incorporates various functional groups, including a trifluoromethyl group and a benzimidazole moiety, which contribute to its unique chemical properties. The presence of the tetrahydro configuration enhances its stability and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.
BMS-566394 is being investigated as an inhibitor of ADAMTS-1, an enzyme that breaks down components of cartilage [, ]. The exact mechanism by which it inhibits this enzyme is not fully elucidated. However, it is hypothesized that the compound may bind to the active site of ADAMTS-1, thereby preventing it from cleaving its substrates [].
The chemical behavior of 2H-Pyran-3-carboxamide can be explored through various reactions:
2H-Pyran-3-carboxamide derivatives have shown promising biological activities:
The synthesis of 2H-Pyran-3-carboxamide can be achieved through several methods:
The applications of 2H-Pyran-3-carboxamide are diverse:
Interaction studies involving 2H-Pyran-3-carboxamide focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 2H-Pyran-3-carboxamide. Here are some notable examples:
These compounds highlight the structural diversity within the pyran family while emphasizing the unique features of 2H-Pyran-3-carboxamide that may contribute to its distinct biological activities and applications.